molecular formula C7H5FO2S B12516841 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid CAS No. 705950-02-3

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid

Katalognummer: B12516841
CAS-Nummer: 705950-02-3
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: SNPJSQAASIVTJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids by the replacement of one oxygen atom with a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoro-2-hydroxybenzoic acid with a thiol reagent under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfonic acids, thiols, and substituted benzene derivatives. These products have various applications in organic synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and result in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated benzene derivatives and thiocarboxylic acids, such as:

Uniqueness

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid is unique due to its specific combination of fluorine, hydroxyl, and carbothioic S-acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

705950-02-3

Molekularformel

C7H5FO2S

Molekulargewicht

172.18 g/mol

IUPAC-Name

3-fluoro-2-hydroxybenzenecarbothioic S-acid

InChI

InChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)

InChI-Schlüssel

SNPJSQAASIVTJO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)O)C(=O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.